Welcome to the BenchChem Online Store!
molecular formula C11H9FO3 B1365689 4-(4-Fluorophenyl)oxane-2,6-dione

4-(4-Fluorophenyl)oxane-2,6-dione

Cat. No. B1365689
M. Wt: 208.18 g/mol
InChI Key: BZPVATHCQGARAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07208495B2

Procedure details

To acetic anhydride (5 ml) was added 3-(4-fluorophenyl)glutaric acid (2.00 g, 8.84 mmol) and the mixture was refluxed for 3 hours. The resulting mixture was concentrated under reduced pressure, and the residue was crystallized from ethyl acetate-hexane to obtain 1.4 g (yield 76%) of the title compound. mp. 99–104° C.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Yield
76%

Identifiers

REACTION_CXSMILES
C(OC(=O)C)(=O)C.[F:8][C:9]1[CH:14]=[CH:13][C:12]([CH:15]([CH2:20][C:21]([OH:23])=[O:22])[CH2:16][C:17]([OH:19])=O)=[CH:11][CH:10]=1>>[F:8][C:9]1[CH:10]=[CH:11][C:12]([CH:15]2[CH2:16][C:17](=[O:19])[O:23][C:21](=[O:22])[CH2:20]2)=[CH:13][CH:14]=1

Inputs

Step One
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
2 g
Type
reactant
Smiles
FC1=CC=C(C=C1)C(CC(=O)O)CC(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 3 hours
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
The resulting mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was crystallized from ethyl acetate-hexane

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)C1CC(=O)OC(C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 76.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.